molecular formula C16H16N4OS B5400967 N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide

N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide

Cat. No.: B5400967
M. Wt: 312.4 g/mol
InChI Key: RTYCQWYOAFACIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry. This compound has shown promising results in various studies, which has led to its exploration for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide is not fully understood. However, it is believed to function by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release in the brain. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects on other cellular processes.

Future Directions

There are several future directions for the exploration of N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide. One direction is the development of more potent analogs with increased specificity towards certain cellular processes. Another direction is the exploration of its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the elucidation of its mechanism of action will provide insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide involves the reaction of 1-(1H-pyrazol-1-yl)methanamine with cyclopropylcarboxaldehyde, followed by the reaction of the resulting compound with 2-amino-1,3-benzothiazole-5-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been explored for its antimicrobial and antifungal properties.

Properties

IUPAC Name

N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(12-2-3-14-13(8-12)18-11-22-14)17-9-16(4-5-16)10-20-7-1-6-19-20/h1-3,6-8,11H,4-5,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYCQWYOAFACIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=C(C=C2)SC=N3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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